1-(4-Fluorophenyl)-3-(4'-hydroxybiphenyl-4-yl)thiourea
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Overview
Description
1-(4-Fluorophenyl)-3-(4’-hydroxybiphenyl-4-yl)thiourea is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxybiphenyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(4’-hydroxybiphenyl-4-yl)thiourea typically involves the reaction of 4-fluoroaniline with 4’-hydroxybiphenyl-4-isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-(4’-hydroxybiphenyl-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(4’-hydroxybiphenyl-4-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action depend on the specific biological target and the context of its application.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-3-(4’-hydroxyphenyl)thiourea
- 1-(4-Fluorophenyl)-3-(4’-methoxybiphenyl-4-yl)thiourea
- 1-(4-Fluorophenyl)-3-(4’-aminobiphenyl-4-yl)thiourea
Comparison: 1-(4-Fluorophenyl)-3-(4’-hydroxybiphenyl-4-yl)thiourea is unique due to the presence of both a hydroxybiphenyl group and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced binding affinity to certain targets or improved stability under specific conditions.
Properties
Molecular Formula |
C19H15FN2OS |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(4-hydroxyphenyl)phenyl]thiourea |
InChI |
InChI=1S/C19H15FN2OS/c20-15-5-9-17(10-6-15)22-19(24)21-16-7-1-13(2-8-16)14-3-11-18(23)12-4-14/h1-12,23H,(H2,21,22,24) |
InChI Key |
MRHAFPJRULIVEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)NC(=S)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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